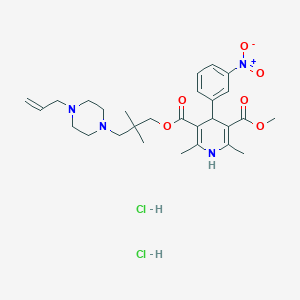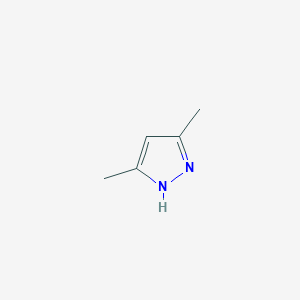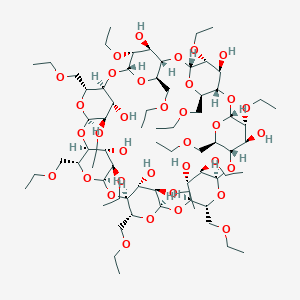
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile (MPB) is a synthetic compound that has been used in a variety of scientific and laboratory applications. MPB has been studied for its potential to be used in the synthesis of various organic compounds, for its ability to act as a catalyst in organic reactions, and for its potential to be used as a pharmaceutical and biotechnological agent.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile involves the reaction of 3-methyl-2-butenenitrile with diphenylphosphine oxide.
Starting Materials
3-Methyl-2-butenenitrile, Diphenylphosphine oxide, Sodium hydride, DMF (Dimethylformamide), Chloroform, Methanol
Reaction
Step 1: Dissolve 3-methyl-2-butenenitrile (1.0 g, 10.4 mmol) in dry DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer., Step 2: Add sodium hydride (0.4 g, 10.4 mmol) to the flask and stir the mixture for 30 minutes under nitrogen atmosphere., Step 3: Add diphenylphosphine oxide (2.2 g, 10.4 mmol) to the flask and stir the mixture for 3 hours at room temperature., Step 4: Pour the reaction mixture into a separatory funnel containing chloroform (50 mL)., Step 5: Extract the organic layer with 1 M HCl (50 mL) and then with water (50 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and filter., Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 8: Recrystallize the crude product from methanol to obtain 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile as a white solid (yield: 70-80%).
Aplicaciones Científicas De Investigación
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has been used in a variety of scientific and laboratory applications, including the synthesis of organic compounds, the catalytic activation of organic reactions, and the potential use as a pharmaceutical and biotechnological agent. 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile has also been used in the synthesis of polymeric materials, such as polyurethanes, and in the synthesis of polysaccharides, such as chitosan.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile is not completely understood. It is believed that 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile acts as a catalyst in organic reactions by forming a reversible complex with the reactants. This complex is thought to facilitate the reaction by stabilizing the transition state of the reaction, thus allowing the reaction to occur more rapidly.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have a moderate effect on the activity of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability under a wide range of conditions. However, there are some limitations to its use. For example, it is not soluble in water and is sensitive to light and heat. In addition, it is not suitable for use in certain types of reactions, such as those involving strong acids or bases.
Direcciones Futuras
The potential future directions for the use of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile include its use as a catalyst for the synthesis of organic compounds, its use as a pharmaceutical and biotechnological agent, its use in the synthesis of polymeric materials, and its use in the synthesis of polysaccharides. In addition, further research is needed to understand the biochemical and physiological effects of 3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile and to develop methods for its safe and effective use in laboratory experiments.
Propiedades
IUPAC Name |
(E)-4-diphenoxyphosphoryl-3-methylbut-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16NO3P/c1-15(12-13-18)14-22(19,20-16-8-4-2-5-9-16)21-17-10-6-3-7-11-17/h2-12H,14H2,1H3/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYIWTSEFXVTPC-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16NO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(diphenoxyphosphinyl)-2-butenenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)










